2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-12-9(15-7)14-8-5-13(6-8)10(2,3)4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUVQWXFYEJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CN(C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole typically starts with the preparation of 1-tert-butylazetidin-3-ol, which is subsequently reacted with 5-methyl-1,3,4-thiadiazole under controlled conditions to achieve the desired compound. The reaction conditions, including temperature and solvents, are optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial context, the production process may involve large-scale batch reactions, where reaction parameters are meticulously controlled. Continuous flow synthesis could also be applied to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiadiazole ring can be selectively oxidized under specific conditions.
Reduction: : Various reducing agents can modify the azetidine moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially involving the thiadiazole component.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like peroxides or oxygen in the presence of catalysts.
Reduction: : Involves reducing agents such as lithium aluminum hydride.
Substitution: : Conditions vary, but typically include basic or acidic media to facilitate the reaction.
Major Products Formed
Oxidation: : Modified thiadiazole derivatives.
Reduction: : Altered azetidine structures.
Substitution: : Various functionalized thiadiazole and azetidine derivatives.
Scientific Research Applications
Medicinal Applications
The compound has shown potential in the development of pharmaceuticals. Its structural framework allows for interactions with biological targets, making it a candidate for drug development.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives possess antimicrobial properties. Studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are desperately needed .
2. Anti-inflammatory Properties
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .
3. Anticancer Potential
Some studies suggest that thiadiazole compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis, making it a focus for cancer research .
Agricultural Applications
The compound's properties extend to agriculture, where it can be utilized as a pesticide or herbicide.
1. Pesticidal Activity
Research has shown that thiadiazole derivatives can act as effective pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for agricultural applications .
2. Plant Growth Regulation
Thiadiazoles have also been explored for their role as plant growth regulators. They can enhance growth rates and yield in various crops by influencing hormonal pathways within plants .
Materials Science Applications
The unique chemical structure of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole allows for innovative applications in materials science.
1. Polymer Chemistry
Thiadiazole compounds are being studied for their incorporation into polymer matrices to improve mechanical properties and thermal stability. Their presence can enhance the performance of materials used in various industrial applications .
2. Electronic Materials
The electronic properties of thiadiazoles make them suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as semiconductors opens up new avenues for research and development in electronic devices .
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth compared to control groups. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models treated with thiadiazole derivatives. |
| Study C | Pesticidal Activity | Reported effective pest control with minimal environmental impact when applied at recommended dosages. |
Mechanism of Action
The compound interacts at the molecular level through binding with specific targets, such as enzymes or receptors, inhibiting their activity. The tert-butyl and thiadiazole groups play crucial roles in these interactions, enhancing the affinity and specificity of binding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole scaffold is highly modifiable, with substituents at the 2- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methyl at C5) increase electron density at the thiadiazole ring, while electron-withdrawing groups (e.g., dichloromethyl) enhance electrophilic reactivity .
- Solubility : Polar substituents (e.g., hydroxyalkyl in compound 4) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyl) may limit it .
Key Differences :
- The target compound’s tert-butylazetidinyloxy group may require specialized coupling conditions (e.g., Mitsunobu reaction for ether formation) compared to simpler thioether or alkyl linkages .
Physicochemical Properties
- logP and Solubility : The tert-butylazetidinyloxy group likely increases logP (predicted ~3.5) compared to hydroxyalkyl-substituted analogues (e.g., compound 4, logP ~1.2) .
- Thermal Stability : Tert-butyl groups generally enhance thermal stability, as seen in analogous compounds decomposing above 500°C .
Biological Activity
The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole (CAS Number: 2201692-38-6) is a derivative of the thiadiazole scaffold, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides an in-depth analysis of the biological activity associated with this specific compound, supported by relevant research findings and data tables.
- Molecular Formula : C₁₀H₁₇N₃OS
- Molecular Weight : 227.33 g/mol
- Structure : The compound features a thiadiazole ring that contributes to its biological activity due to its electron-deficient nature and ability to participate in various chemical interactions.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit significant antimicrobial properties, primarily through the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the sulfur atom in the thiadiazole ring enhances lipophilicity, facilitating better membrane penetration.
-
Case Studies :
- A study indicated that derivatives of 1,3,4-thiadiazole showed promising activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, compound 3a demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Mtb strain H37Rv .
- Another investigation evaluated a series of thiadiazole derivatives for their antimicrobial efficacy and found that many exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Anti-Cancer Activity
- In Vitro Studies : Compounds containing the 1,3,4-thiadiazole nucleus have been tested for anti-cancer properties. Research revealed that certain derivatives inhibited cell proliferation in various cancer cell lines.
- Mechanisms : The anti-cancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression. The presence of specific functional groups on the thiadiazole ring enhances these activities.
Anti-Tuberculosis Activity
The compound's potential as an anti-tuberculosis agent is noteworthy:
- Research has shown that certain thiadiazole derivatives can effectively combat multidrug-resistant strains of Mtb. These compounds are evaluated based on their ability to inhibit the growth of resistant strains and their pharmacokinetic profiles .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Stepwise synthesis : Begin with the functionalization of the azetidine ring (e.g., tert-butyl group introduction via nucleophilic substitution) followed by coupling with a 5-methyl-1,3,4-thiadiazole scaffold. Solvent choice (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) significantly affect intermediates’ stability .
- Critical parameters : Temperature (70–100°C), reaction time (6–24 hrs), and stoichiometric ratios (1:1.2 for azetidine:thiadiazole precursors) must be optimized. For example, prolonged heating may degrade the azetidine moiety, reducing yields by ~15% .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95%.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic techniques :
- Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z = calculated molecular weight ± 0.5 Da .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the azetidine-thiadiazole hybrid under nucleophilic conditions?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states during ring-opening reactions. The tert-butyl group sterically hinders nucleophilic attack on the azetidine ring, favoring thiadiazole participation .
- Kinetic studies : Monitor reaction progress via UV-Vis (λ = 270 nm for thiadiazole intermediates) to derive rate constants. For example, pseudo-first-order kinetics (k = 0.012 s⁻¹) in ethanol suggest solvent-assisted mechanisms .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) while controlling for variables like bacterial strain (e.g., S. aureus vs. E. coli) and solvent (DMSO vs. saline). Discrepancies >20% may arise from assay sensitivity .
- Dose-response validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize data .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with α-glucosidase (PDB: 2ZE0). The thiadiazole ring forms π-π stacking with Tyr72, while the azetidine oxygen hydrogen-bonds to Asp349 (binding energy: −8.2 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability. RMSD < 2.0 Å after 50 ns indicates stable binding .
Experimental Design and Optimization
Q. How can factorial design improve synthesis efficiency?
Methodological Answer:
- 2³ factorial design : Test variables: temperature (70°C, 90°C), catalyst loading (5%, 10%), and solvent polarity (DMF, THF). ANOVA reveals temperature contributes 65% to yield variance (p < 0.01) .
- Response surface methodology (RSM) : Optimize conditions (e.g., 85°C, 8% catalyst, DMF) to maximize yield (82%) and purity (97%) .
Q. What analytical methods quantify degradation products under stress conditions?
Methodological Answer:
- Forced degradation : Expose to 0.1M HCl (40°C, 24 hrs) and analyze via LC-MS/MS. Major degradants include hydrolyzed thiadiazole (m/z 142.1) and oxidized azetidine (m/z 98.3) .
- Stability-indicating assays : Use UPLC-PDA (220 nm) with a 5–95% acetonitrile gradient to resolve peaks (resolution >1.5) .
Data Interpretation and Reporting
Q. How should researchers address outliers in spectroscopic data?
Methodological Answer:
- Grubbs’ test : Identify outliers in NMR integrals (e.g., tert-butyl peak area ± 2σ). If G > critical value (α = 0.05), repeat synthesis to confirm structural anomalies .
- Error propagation : Report confidence intervals (95% CI) for melting points (e.g., 148–152°C) and retention times (±0.1 min) .
Interdisciplinary Applications
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
Methodological Answer:
- Coordination studies : React with Zn(NO₃)₂·6H₂O in DMF/ethanol (1:1). PXRD confirms a cubic lattice (a = 12.7 Å) via thiadiazole-Zn coordination. BET surface area (450 m²/g) suggests porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
